N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE
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Overview
Description
N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a hydroxybutyl group, a methyl group, a triazolo-phthalazine moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-phthalazine core, which is then functionalized with the benzenesulfonamide group. The hydroxybutyl group is introduced in the final steps of the synthesis. Common reagents used in these reactions include various sulfonyl chlorides, triazole derivatives, and butanol derivatives. The reaction conditions often involve the use of catalysts, such as piperidine, and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanoic acid, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-phthalazine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities. The hydroxybutyl group and benzenesulfonamide moiety also contribute to the compound’s overall activity by enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
- Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives
Uniqueness
N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups and its structural complexity. The presence of the hydroxybutyl group, triazolo-phthalazine moiety, and benzenesulfonamide group in a single molecule provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
577698-06-7 |
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Molecular Formula |
C21H23N5O3S |
Molecular Weight |
425.5g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-16(12-27)25-30(28,29)19-11-15(10-9-13(19)2)20-22-23-21-18-8-6-5-7-17(18)14(3)24-26(20)21/h5-11,16,25,27H,4,12H2,1-3H3 |
InChI Key |
CGARWUFWLQVPFG-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)C |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)C |
Origin of Product |
United States |
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